1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one
Overview
Description
1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one, also known as 4-aminopiperidine-2-methanol (4-APM), is an important organic compound used in many scientific research applications. It is a heterocyclic compound that contains an amine functional group and a piperidine ring. 4-APM is a versatile molecule with a wide range of uses, including synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Biomedical Applications of Chemical Compounds
Adhesive Catechol-Conjugated Chitosan :Research on chitosan-catechol, inspired by mussel adhesive proteins, shows promising biomedical applications due to its enhanced solubility, biocompatibility, excellent hemostatic ability, and tissue adhesion. This example demonstrates how chemical modifications of natural compounds can lead to innovative materials for medical applications (Ryu, Hong, & Lee, 2015).
Mu-Opioid Receptor Biased Agonists :The development of novel analgesic therapies such as Oliceridine, a mu-opioid receptor agonist that selectively activates G protein and β-arrestin signaling pathways, showcases the application of chemical compounds in creating drugs with reduced adverse effects, highlighting the potential for targeted therapeutic applications (Urits et al., 2019).
Environmental Applications
- Corrosion Inhibitors :Quinoline derivatives are explored as anticorrosive materials due to their high electron density, which enables them to form stable chelating complexes with metallic surfaces. This research illustrates the importance of chemical compounds in industrial and environmental applications to mitigate corrosion and its adverse impacts (Verma, Quraishi, & Ebenso, 2020).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 1-(4-aminopiperidin-1-yl)-2-methoxyethan-1-one, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including potential anticancer activity .
properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-methoxyethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-6-8(11)10-4-2-7(9)3-5-10/h7H,2-6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZACEVMRGJMDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one | |
CAS RN |
926260-72-2 | |
Record name | 1-(4-aminopiperidin-1-yl)-2-methoxyethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.